molecular formula C11H23BrO3S B13911575 11-Bromoundecane-1-sulfonicacid CAS No. 147722-19-8

11-Bromoundecane-1-sulfonicacid

Cat. No.: B13911575
CAS No.: 147722-19-8
M. Wt: 315.27 g/mol
InChI Key: OUNZUTGCOUUSSS-UHFFFAOYSA-N
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Description

11-Bromoundecane-1-sulfonicacid is an organic compound with the molecular formula C11H23BrO3S It is a sulfonic acid derivative that contains a bromine atom attached to an undecane chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11-Bromoundecane-1-sulfonicacid typically involves the bromination of undecane derivatives. One common method is the reaction of undecenoic acid with hydrobromic acid in the presence of a peroxide, which facilitates the addition of the bromine atom to the undecane chain . The reaction is carried out in the absence of free oxygen to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of hydrobromic acid and a suitable solvent, such as toluene, to achieve high yields and purity of the final product . The reaction conditions are optimized to ensure the efficient bromination of the undecane chain.

Chemical Reactions Analysis

Types of Reactions: 11-Bromoundecane-1-sulfonicacid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

    Oxidation Reactions: The sulfonic acid group can undergo oxidation to form sulfonate esters or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding alcohols or alkanes.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, typically under reflux conditions.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed:

    Substitution: Formation of hydroxyl or amino derivatives.

    Oxidation: Formation of sulfonate esters.

    Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

11-Bromoundecane-1-sulfonicacid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 11-Bromoundecane-1-sulfonicacid involves its interaction with various molecular targets and pathways:

    Molecular Targets: The sulfonic acid group can interact with proteins, enzymes, and other biomolecules, affecting their function and activity.

    Pathways Involved: The compound can modulate biochemical pathways related to cell signaling, membrane dynamics, and enzymatic reactions.

Comparison with Similar Compounds

    11-Bromoundecanoic Acid: Similar structure but lacks the sulfonic acid group.

    11-Bromo-1-undecanethiol: Contains a thiol group instead of a sulfonic acid group.

    11-Bromoundecane: Lacks both the sulfonic acid and carboxylic acid groups.

Uniqueness: The combination of these functional groups allows for versatile chemical modifications and interactions, making it valuable in various research and industrial contexts .

Properties

CAS No.

147722-19-8

Molecular Formula

C11H23BrO3S

Molecular Weight

315.27 g/mol

IUPAC Name

11-bromoundecane-1-sulfonic acid

InChI

InChI=1S/C11H23BrO3S/c12-10-8-6-4-2-1-3-5-7-9-11-16(13,14)15/h1-11H2,(H,13,14,15)

InChI Key

OUNZUTGCOUUSSS-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCS(=O)(=O)O)CCCCCBr

Origin of Product

United States

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